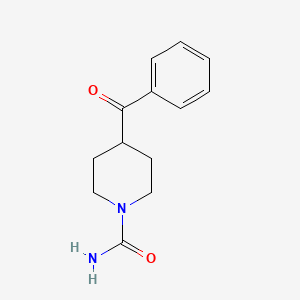

4-Benzoylpiperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

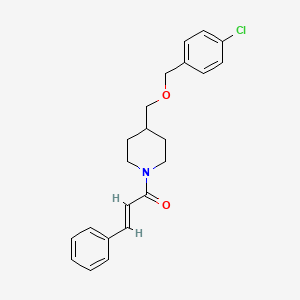

4-Benzoylpiperidine-1-carboxamide is a chemical compound with the CAS Number: 23656-25-9 . It has a molecular weight of 232.28 .

Synthesis Analysis

The synthesis of piperidine derivatives like this compound involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16N2O2/c14-13(17)15-8-6-11(7-9-15)12(16)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,14,17) .Scientific Research Applications

Biological and Chemical Properties

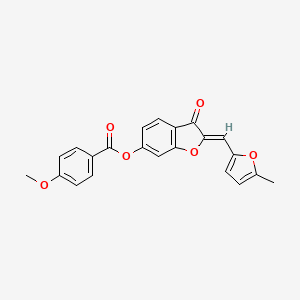

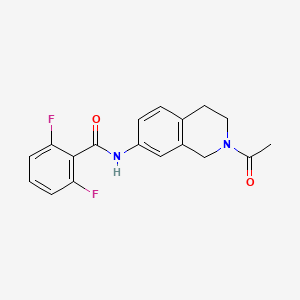

4-Benzoylpiperidine-1-carboxamide and its derivatives have been studied extensively for their biological and chemical properties. Deady et al. (2000) synthesized benzimidazo[2,1-a]isoquinolines with carboxamide side chains and found that the positioning of these chains significantly influences their cytotoxic activities. Specifically, carboxamides attached to the terminal rings showed reasonable cytotoxic effects. Notably, one potent 1-carboxamide derivative demonstrated a significant growth delay against colon tumors in mice (Deady et al., 2000).

Biochemical Interactions and Therapeutic Potentials

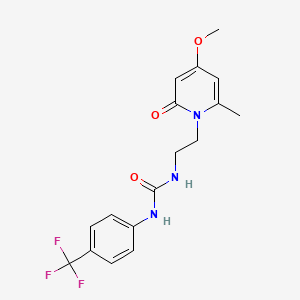

A study by Krátký et al. (2020) on N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides highlighted their potential as antimicrobial agents and enzyme inhibitors. These derivatives exhibited moderate inhibition against acetylcholinesterase and butyrylcholinesterase, with some compounds showing superior inhibition compared to the drug rivastigmine. Additionally, certain compounds in this study showed promising inhibitory effects against Mycobacterium tuberculosis and other mycobacteria (Krátký et al., 2020).

Molecular Structures and Synthetic Pathways

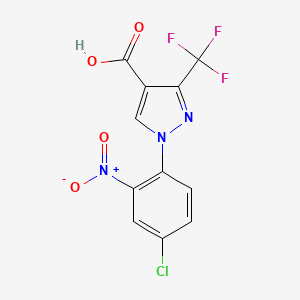

Broussy et al. (2005) investigated the molecular structure of 4-benzoylpyridine-3-carboxamide, revealing its unique cyclized hemiamidal structure. This structure serves as a model for understanding the action mechanism of the antituberculous drug Isoniazid (Broussy et al., 2005).

Medicinal Chemistry and Drug Design

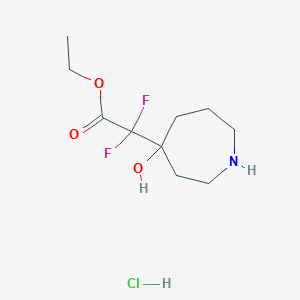

Penning et al. (2010) developed phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors with excellent enzyme and cellular potency. One compound in particular, A-966492, showed remarkable in vivo efficacy in murine melanoma and breast cancer models (Penning et al., 2010).

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that benzoylpiperidine derivatives are often used in medicinal chemistry and have been found in many bioactive small molecules with therapeutic effects .

Biochemical Pathways

The benzoylpiperidine fragment is known to be present in many bioactive compounds affecting a broad spectrum of therapeutic pathways .

Properties

IUPAC Name |

4-benzoylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c14-13(17)15-8-6-11(7-9-15)12(16)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLJMSLCDKCVRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)C2=CC=CC=C2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2366312.png)

![6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![N-(1-cyano-1-methylethyl)-2-({[1-(2-hydroxypropyl)piperidin-4-yl]methyl}(methyl)amino)-N-methylacetamide](/img/structure/B2366317.png)

![N-(4-(dimethylamino)phenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2366325.png)